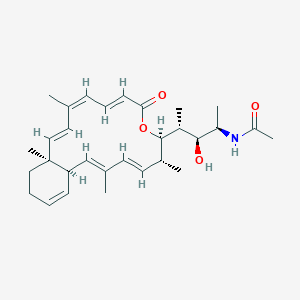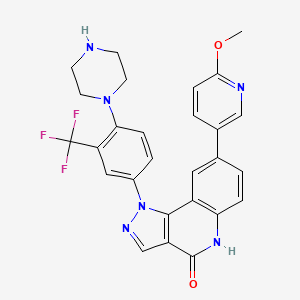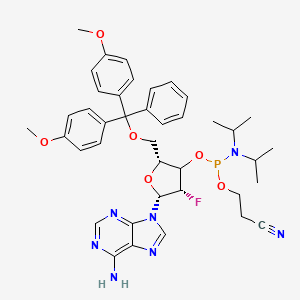
ATP-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATP-15N5 (dilithium) is a compound where adenosine 5’-triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Adenosine 5’-triphosphate is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required for various cellular processes and acts as a coenzyme in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATP-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into adenosine 5’-triphosphate. This is typically achieved through isotopic labeling techniques. The labeled adenosine 5’-triphosphate is then complexed with lithium ions to form the dilithium salt. The reaction conditions often involve the use of buffers such as Tris HCl/H2O at a pH of 7.5 .
Industrial Production Methods
Industrial production of ATP-15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 isotopes and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified and formulated for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
ATP-15N5 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The breakdown of ATP-15N5 into adenosine diphosphate and inorganic phosphate.
Phosphorylation: The transfer of a phosphate group to other molecules.
Complexation: Formation of complexes with metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include water, enzymes like ATPases, and metal ions. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-15N5 (dilithium) include adenosine diphosphate and inorganic phosphate. Phosphorylation reactions result in phosphorylated substrates .
Aplicaciones Científicas De Investigación
ATP-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving energy transfer and metabolic pathways.
Biology: Investigates cellular energy metabolism and signaling pathways.
Medicine: Explores the role of adenosine 5’-triphosphate in various physiological and pathological conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
ATP-15N5 (dilithium) exerts its effects by providing metabolic energy to drive various cellular processes. It acts as a coenzyme in enzymatic reactions, facilitating the transfer of phosphate groups. The molecular targets include enzymes like ATPases, which hydrolyze ATP to release energy. The pathways involved include cellular respiration and energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate (unlabeled): The natural form of ATP without isotopic labeling.
Adenosine 5’-triphosphate disodium: A sodium salt form of ATP.
Adenosine 5’-triphosphate dimagnesium: A magnesium salt form of ATP.
Adenosine 5’-triphosphate dipotassium: A potassium salt form of ATP.
Uniqueness
ATP-15N5 (dilithium) is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of metabolic pathways and energy transfer processes. The dilithium form enhances its stability and solubility, making it suitable for various research applications .
Propiedades
Fórmula molecular |
C10H14Li2N5O13P3 |
|---|---|
Peso molecular |
524.1 g/mol |
Nombre IUPAC |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
GSCAHXFCKKVRCE-GQUJDUEPSA-L |
SMILES isomérico |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2] |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)



![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)

